molecular formula C26H22Cl2N4OS B389055 13-amino-9-(2,4-dichlorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

13-amino-9-(2,4-dichlorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

Cat. No.: B389055
M. Wt: 509.4g/mol
InChI Key: GWWRJFPZIBVELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-5-(2,4-dichlorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including a thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline core, which is known for its potential biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-5-(2,4-dichlorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile typically involves multi-step reactions. One common method involves the cyclization of precursor compounds under specific conditions. For instance, the reaction of 3-amino-thiophene-2-carboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired compound . Another approach involves the use of phosphorus oxychloride (POCl3) for cyclization, followed by the addition of various amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-amino-5-(2,4-dichlorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

8-amino-5-(2,4-dichlorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-amino-5-(2,4-dichlorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit protein kinases like CK1δ/ε and CLK1, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-amino-5-(2,4-dichlorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties. Its ability to inhibit specific protein kinases and potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22Cl2N4OS

Molecular Weight

509.4g/mol

IUPAC Name

13-amino-9-(2,4-dichlorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

InChI

InChI=1S/C26H22Cl2N4OS/c27-13-9-10-14(17(28)11-13)21-16(12-29)25-31-24(30)22-15-5-2-1-3-8-20(15)34-26(22)32(25)18-6-4-7-19(33)23(18)21/h9-11,21H,1-8H2,(H2,30,31)

InChI Key

GWWRJFPZIBVELU-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=C(C=C(C=C6)Cl)Cl)C#N)N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=C(C=C(C=C6)Cl)Cl)C#N)N

Origin of Product

United States

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